molecular formula C17H17FN2O3S B2362658 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide CAS No. 941932-29-2

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide

Cat. No. B2362658
CAS RN: 941932-29-2
M. Wt: 348.39
InChI Key: WJJXDANAGWYOGL-UHFFFAOYSA-N
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide, also known as DTTA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

Antibacterial Applications

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide, as part of the oxazolidinone class, contributes significantly to the field of antibacterial research. Oxazolidinones are known for their unique mechanism of inhibiting bacterial protein synthesis. This class of compounds, including U-100592 and U-100766, showcases promising in vitro antibacterial activities against a broad spectrum of clinically relevant human pathogens. These include methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis, and strains of Mycobacterium tuberculosis. Notably, these compounds exhibit effectiveness against bacterial strains resistant to other antibiotics, demonstrating their potential in addressing antibiotic resistance (Zurenko et al., 1996). Moreover, a series of isoxazolinyl oxazolidinones showed 2 to 10-fold lower MIC values compared to linezolid against various resistant Gram-positive and Gram-negative bacteria, underscoring the importance of chemical modifications in enhancing antibacterial efficacy (Varshney et al., 2009).

properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-14-7-5-13(6-8-14)11-17(21)19-15-3-1-4-16(12-15)20-9-2-10-24(20,22)23/h1,3-8,12H,2,9-11H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJXDANAGWYOGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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